molecular formula C16H16N4O3 B11644919 N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide

N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide

Cat. No.: B11644919
M. Wt: 312.32 g/mol
InChI Key: JKEZBQJDWIWJMM-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a furan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a furan-2-carbohydrazide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, sodium borohydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE stands out due to its unique combination of an indole and furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-[1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminofuran-2-carboxamide

InChI

InChI=1S/C16H16N4O3/c1-19(2)10-20-12-7-4-3-6-11(12)14(16(20)22)17-18-15(21)13-8-5-9-23-13/h3-9,22H,10H2,1-2H3

InChI Key

JKEZBQJDWIWJMM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3

Origin of Product

United States

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